molecular formula C18H24N2O3 B2595764 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one CAS No. 899383-07-4

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2595764
CAS No.: 899383-07-4
M. Wt: 316.401
InChI Key: NSMDTVDCLITNPU-UHFFFAOYSA-N
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Description

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a chromenone structure

Preparation Methods

The synthesis of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 6,7-dimethyl-2H-chromen-2-one with a piperazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chromenone structure can be reduced to a dihydro derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and chromenone-based molecules. Compared to these compounds, 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
  • 1-(2-hydroxyethyl)piperazine
  • Piperazine-2-one

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-9-16-15(11-18(22)23-17(16)10-14(13)2)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMDTVDCLITNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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